2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile
Description
2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile is a thiophene-based carbonitrile derivative characterized by a sulfonyl group (ethylsulfonyl) at the 5-position and a 4-methoxyphenyl substituent at the 4-position of the thiophene ring.
Properties
Molecular Formula |
C14H14N2O3S2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-amino-5-ethylsulfonyl-4-(4-methoxyphenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O3S2/c1-3-21(17,18)14-12(11(8-15)13(16)20-14)9-4-6-10(19-2)7-5-9/h4-7H,3,16H2,1-2H3 |
InChI Key |
FHKYAFZMRTZBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalysts, and other process engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals, materials, or as a catalyst.
Mechanism of Action
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Observations :
- Biological Activity: Analogs with halogenated aryl groups (e.g., 3-fluoro-4-methoxyphenyl) exhibit antimicrobial properties , while carboxylate esters (e.g., ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate) are precursors for PD-L1 inhibitors . The ethylsulfonyl group may improve metabolic stability compared to esters.
Physicochemical Properties
Melting points, solubility, and spectral data for related compounds provide indirect insights:
- Melting Points: 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile melts at 118–119°C , whereas analogs with bulkier substituents (e.g., 5-(3-fluoro-4-methoxyphenyl)-2-[{(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene]amino)thiophene-3-carbonitrile) show higher melting points (e.g., 57.35% yield, solid at room temperature) . The ethylsulfonyl group may lower melting points due to increased molecular flexibility.
- Spectroscopy : IR spectra of analogs show characteristic N–H (3288–3280 cm⁻¹), C≡N (2220–2200 cm⁻¹), and S=O (sulfonyl, ~1350–1150 cm⁻¹) stretches .
Biological Activity
2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile is a synthetic compound that belongs to the thiophene family. Its unique structure, characterized by the presence of an amino group, ethylsulfonyl moiety, and a methoxy-substituted phenyl ring, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant case studies.
The compound's chemical properties are essential to understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H11N3O4S2 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 2-amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile |
| InChI Key | WFJWSBWOIHGOFO-UHFFFAOYSA-N |
The biological activity of 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile is believed to be mediated through its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could modulate receptor activity, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile exhibit significant antimicrobial activity. For instance, related thiophene derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Studies
-
Study on Antibacterial Activity :
- A study assessed the antibacterial efficacy of thiophene derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 3.5 μg/mL against P. aeruginosa, suggesting strong antibacterial potential .
- Antifungal Activity :
- Biofilm Inhibition :
Comparative Analysis
To contextualize the activity of 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile, a comparison with similar compounds can be insightful:
| Compound Name | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (IC50 μM) |
|---|---|---|
| 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile | 3.5 | 66.2 |
| 2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile | 45 | 94.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
